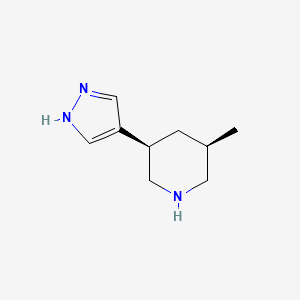
Rel-(3R,5R)-3-methyl-5-(1H-pyrazol-4-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3R,5R)-3-methyl-5-(1H-pyrazol-4-yl)piperidine is a nitrogen-containing heterocyclic compound. It features a piperidine ring substituted with a methyl group and a pyrazolyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of Rel-(3R,5R)-3-methyl-5-(1H-pyrazol-4-yl)piperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of a suitable pyrazole derivative with a piperidine precursor can yield the desired compound. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Rel-(3R,5R)-3-methyl-5-(1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be used as starting materials.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Rel-(3R,5R)-3-methyl-5-(1H-pyrazol-4-yl)piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: Researchers explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Rel-(3R,5R)-3-methyl-5-(1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Rel-(3R,5R)-3-methyl-5-(1H-pyrazol-4-yl)piperidine can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit various biological activities.
Pyrazole derivatives: Compounds with a pyrazole ring are known for their diverse pharmacological properties.
Piperidine derivatives: These compounds are widely used in medicinal chemistry for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
(3R,5R)-3-methyl-5-(1H-pyrazol-4-yl)piperidine |
InChI |
InChI=1S/C9H15N3/c1-7-2-8(4-10-3-7)9-5-11-12-6-9/h5-8,10H,2-4H2,1H3,(H,11,12)/t7-,8+/m1/s1 |
InChI Key |
GPFVDDHEGMEJBB-SFYZADRCSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CNC1)C2=CNN=C2 |
Canonical SMILES |
CC1CC(CNC1)C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















